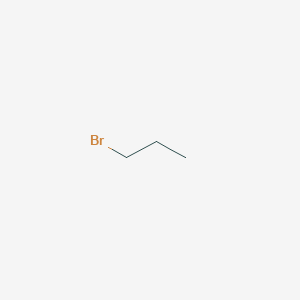

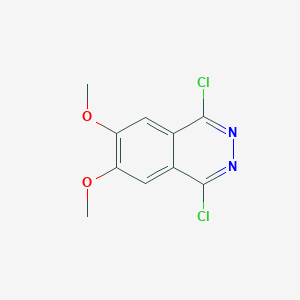

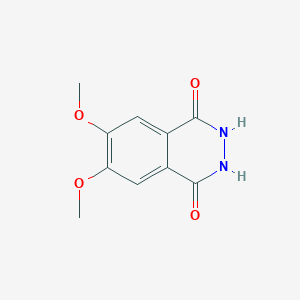

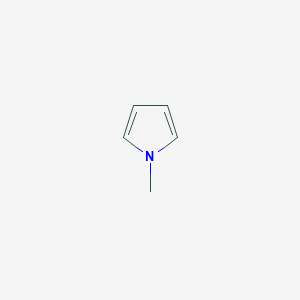

![molecular formula C10H10N2O2 B046784 Ethyl-Imidazo[1,2-a]pyridin-3-carboxylat CAS No. 123531-52-2](/img/structure/B46784.png)

Ethyl-Imidazo[1,2-a]pyridin-3-carboxylat

Übersicht

Beschreibung

Synthesis Analysis

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate can be synthesized through a three-step reaction process. This synthesis is highlighted by the use of density functional theory (DFT) to optimize the molecular structure, which aligns well with the crystal structure determined by X-ray diffraction. The synthesis involves Cu-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources, showcasing a novel activation mode of ethyl tertiary amines with selective cleavage of C-C and C-N bonds of the ethyl group (Rao et al., 2017; Geng et al., 2022).

Molecular Structure Analysis

The molecular structure of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate, as determined through DFT and validated by X-ray crystallography, showcases a planar, angular tri-heterocycle. Conformational analysis reveals a structure that is consistent with the optimized DFT calculations, offering insight into the electrostatic potential and frontier molecular orbitals of the compound (Geng et al., 2022).

Chemical Reactions and Properties

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate participates in various chemical reactions, including the Cu-catalyzed formation of 3-formyl derivatives and reactions leading to the formation of densely functionalized pyrroles and thiophenes. These reactions demonstrate the compound's versatility and utility in synthesizing complex heterocyclic structures, contributing to its value in organic synthesis and potential applications in developing new materials and bioactive molecules (Rao et al., 2017; Cheng et al., 2010).

Physical Properties Analysis

Detailed investigations into the physical properties of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate, such as solubility, melting point, and stability under various conditions, are crucial for its application in synthetic chemistry. While specific studies on these physical properties were not directly found, general knowledge suggests that these properties would be instrumental in determining the compound's suitability for various synthetic routes and its handling and storage requirements.

Chemical Properties Analysis

The chemical properties of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate, including reactivity towards different nucleophiles and electrophiles, stability under various chemical conditions, and its behavior in catalytic cycles, are central to its utility in chemical synthesis. Its ability to undergo diverse transformations, including C-H functionalizations and carbene transformations, underscores the compound's versatility and potential as a building block for more complex chemical entities (Yu et al., 2018).

Wissenschaftliche Forschungsanwendungen

Antituberkulosemittel

Imidazo[1,2-a]pyridin-Analoga wurden als potenzielle Antituberkulosemittel erkannt . Sie zeigen signifikante Aktivität gegen multiresistente Tuberkulose (MDR-TB) und umfassend resistente Tuberkulose (XDR-TB) .

Arzneimittelforschung

Imidazo[1,2-a]pyridin ist ein wichtiges, kondensiertes, bizyklisches 5,6-Heterocyclus, das als „Arzneimittelpräferenz“-Gerüst für seine breite Palette an Anwendungen in der pharmazeutischen Chemie erkannt wurde .

Materialwissenschaften

Imidazo[1,2-a]pyridin ist aufgrund seines strukturellen Charakters auch in der Materialwissenschaft nützlich .

Optoelektronische Geräte

Diese Klasse aromatischer Heterocyclen hat großes Potenzial für die Entwicklung optoelektronischer Geräte gezeigt .

Sensoren

Imidazo[1,2-a]pyridin-Derivate wurden bei der Herstellung von Sensoren verwendet .

Krebsmedikamente

Es gab vielversprechende Innovationen bei der Verwendung von Imidazo[1,2-a]pyridin-Derivaten als Krebsmedikamente .

Emitter für konfokale Mikroskopie und Bildgebung

Imidazo[1,2-a]pyridin-Derivate wurden als Emitter für konfokale Mikroskopie und Bildgebung verwendet .

Organische Synthese

Imidazo[1,2-a]pyrazin wirkt als vielseitiges Gerüst in der organischen Synthese

Wirkmechanismus

Target of Action

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has been studied for its potential therapeutic applications .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been shown to interact with their targets through a process of phosphorylation . This interaction can lead to changes in cellular processes, potentially contributing to the compound’s therapeutic effects .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been associated with the activation of nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation . This suggests that the compound may influence cellular signaling pathways related to inflammation and immune response.

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been associated with anti-proliferative activity against certain bacteria, such asS. pneumoniae , and have shown cytotoxic activity against human cancer cells .

Action Environment

It’s known that the compound should be stored in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability and efficacy.

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl imidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-11-9-5-3-4-6-12(8)9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUJITROXZCZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559314 | |

| Record name | Ethyl imidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123531-52-2 | |

| Record name | Ethyl imidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.